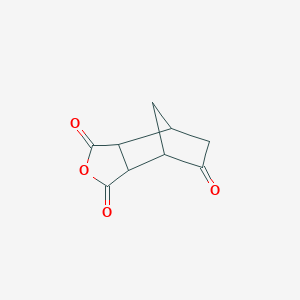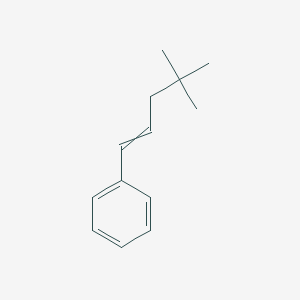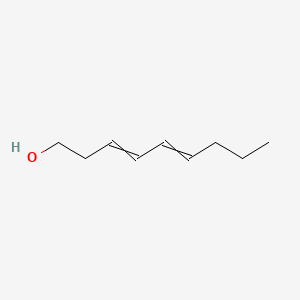
Nonadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadien-1-ol, also known as 2,6-Nonadien-1-ol, is an organic compound with the molecular formula C₉H₁₆O. It is a type of alcohol characterized by the presence of two double bonds in its nine-carbon chain. This compound is known for its distinctive green, cucumber-like aroma and is commonly referred to as “cucumber alcohol” or "violet-leaf alcohol" .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonadien-1-ol can be synthesized through various methods. One common synthetic route involves the homologation of acetylenes to allenes. For instance, 1-octyn-3-ol can be converted to 4-hydroxynona-1,2-diene using cuprous bromide, paraformaldehyde, and diisopropylamine in dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction of this compound can yield saturated alcohols.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Nonadienal and nonadienoic acid.
Reduction: Nonanol.
Substitution: Nonadienyl halides.
Aplicaciones Científicas De Investigación
Nonadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in plant biology, particularly in the biosynthesis of volatile organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and antioxidant activities.
Mecanismo De Acción
The mechanism of action of Nonadien-1-ol involves its interaction with specific molecular targets and pathways. In the context of its aroma properties, this compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent . Additionally, its biological activities, such as antimicrobial effects, are mediated through interactions with microbial cell membranes, leading to disruption of cellular processes .
Comparación Con Compuestos Similares
Nonadien-1-ol can be compared with other similar compounds, such as:
Hexanal: Known for its grassy aroma.
Nonanal: Exhibits a floral scent.
(Z)-3-Nonen-1-ol: Has a green, leafy aroma.
(E,Z)-3,6-Nonadien-1-ol: Similar to this compound but with slight differences in aroma due to the position of double bonds.
This compound is unique due to its specific double bond configuration, which imparts its distinctive cucumber-like aroma, making it highly valuable in the fragrance and flavor industry .
Propiedades
Número CAS |
63450-36-2 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
nona-3,5-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h4-7,10H,2-3,8-9H2,1H3 |
Clave InChI |
DNCPZJXUBYQFED-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


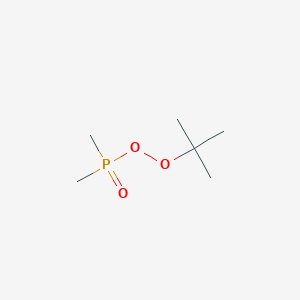

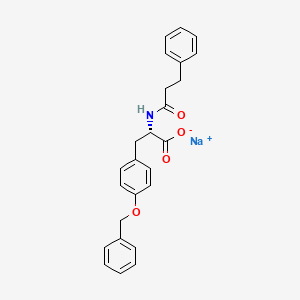
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
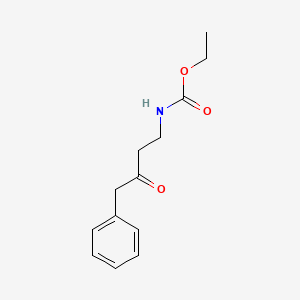
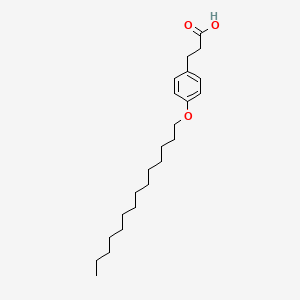
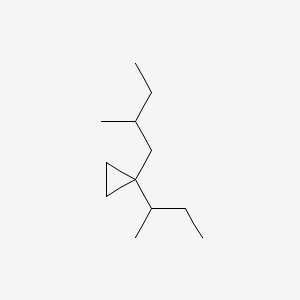
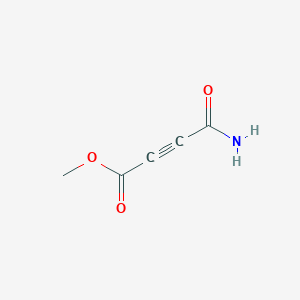

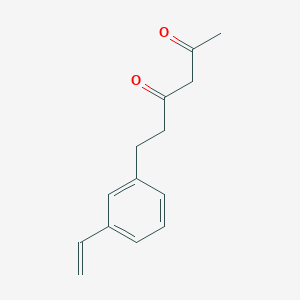
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
